
Pyrimethanil-d5 (phenyl-d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimethanil-d5 is a deuterium-labeled analog of pyrimethanil, a broad-spectrum anilino-pyrimidine fungicide. The compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications. Pyrimethanil-d5 is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimethanil-d5 involves the use of aniline, cyanamide, and acetylacetone as raw materials. The process includes the preparation of guanidine salt, acidity adjustment, cyclization, and post-treatment processes. The reaction is typically carried out in a C2-C5 monohydric alcohol solvent, with hydrogen chloride catalysis under a pH of 3-4 to prepare phenyl guanidine hydrochloride. This intermediate then reacts with acetylacetone in the presence of an organic alkali to yield pyrimethanil-d5 .
Industrial Production Methods
The industrial production of pyrimethanil-d5 follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, with minimal solvent consumption, short reaction periods, and easy control. The method also includes recycling the mother liquor to reduce environmental pollution, making it suitable for industrial applications .
化学反应分析
Types of Reactions
Pyrimethanil-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert pyrimethanil-d5 to its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of pyrimethanil-d5 .
科学研究应用
Pyrimethanil-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides.
Biology: Employed in studies involving the metabolism and pharmacokinetics of fungicides.
Medicine: Utilized in research on the effects of fungicides on human health and the environment.
Industry: Applied in the development and quality control of agricultural products
作用机制
Pyrimethanil-d5, like its non-labeled counterpart, inhibits the biosynthesis of methionine in fungi. This inhibition disrupts the production of essential proteins and enzymes, leading to the death of the fungal cells. The compound targets the methionine biosynthesis pathway and the secretion of hydrolytic enzymes, making it effective against a broad range of fungal pathogens .
相似化合物的比较
Similar Compounds
Cyprodinil: Another anilino-pyrimidine fungicide with a similar mode of action.
Mepanipyrim: Shares the same chemical group and targets methionine biosynthesis.
Uniqueness
Pyrimethanil-d5 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry. This feature sets it apart from other similar compounds that do not have isotope labeling .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
204.28 g/mol |
IUPAC 名称 |
4,6-dimethyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D,7D |
InChI 键 |
ZLIBICFPKPWGIZ-DKFMXDSJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C)C)[2H])[2H] |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


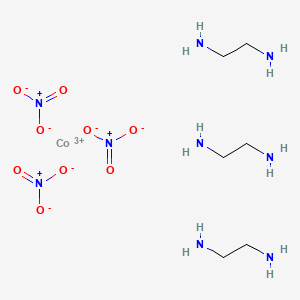


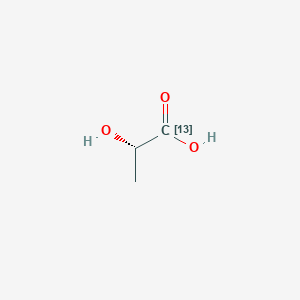

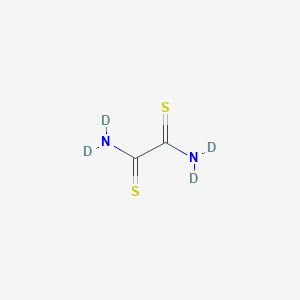
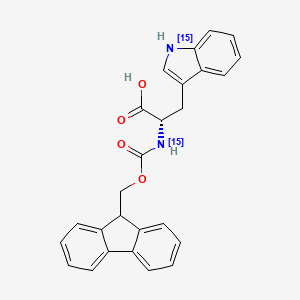




![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
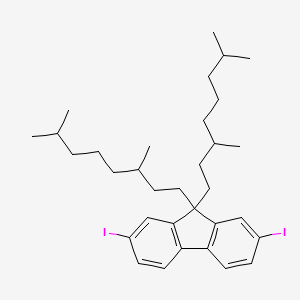
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)
